molecular formula C10H20ClNO2 B13140894 (S)-Cyclohexylmethyl2-aminopropanoatehydrochloride

(S)-Cyclohexylmethyl2-aminopropanoatehydrochloride

Cat. No.: B13140894
M. Wt: 221.72 g/mol
InChI Key: AAQUXBCSAKNXIN-QRPNPIFTSA-N
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Description

(S)-Cyclohexylmethyl2-aminopropanoatehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, denoted by the (S)-configuration, which refers to the spatial arrangement of its atoms. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclohexylmethyl2-aminopropanoatehydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with cyclohexylmethylamine and a suitable ester of 2-aminopropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the esterification process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclohexylmethyl2-aminopropanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-Cyclohexylmethyl2-aminopropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-Cyclohexylmethyl2-aminopropanoatehydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: A related compound with similar structural features but different functional groups.

    2-Aminopropanoic Acid: Shares the amino acid backbone but lacks the cyclohexylmethyl group.

Uniqueness

(S)-Cyclohexylmethyl2-aminopropanoatehydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexylmethyl and amino acid moieties, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

cyclohexylmethyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h8-9H,2-7,11H2,1H3;1H/t8-;/m0./s1

InChI Key

AAQUXBCSAKNXIN-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1CCCCC1)N.Cl

Canonical SMILES

CC(C(=O)OCC1CCCCC1)N.Cl

Origin of Product

United States

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